

Spectroscopic Profile of 4-Cyclohexylaniline: A Technical Guide

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Introduction

4-Cyclohexylaniline is an aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Its structural combination of a rigid aniline moiety and a flexible cyclohexyl group imparts unique physicochemical properties, making it a valuable building block in the synthesis of novel compounds. Accurate and comprehensive spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Cyclohexylaniline**, complete with detailed experimental protocols and visual representations of the analytical workflow and spectral correlations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **4-Cyclohexylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.98	d	2H	Ar-H (ortho to NH ₂)
6.64	d	2H	Ar-H (meta to NH ₂)
3.55	s (br)	2H	-NH2
2.38	tt	1H	Ar-CH-
1.65 - 1.85	m	5H	Cyclohexyl-H
1.15 - 1.40	m	5H	Cyclohexyl-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
145.1	Ar-C (ipso to NH ₂)
137.9	Ar-C (ipso to cyclohexyl)
129.2	Ar-CH (meta to NH ₂)
115.4	Ar-CH (ortho to NH ₂)
44.2	Cyclohexyl-CH
34.9	Cyclohexyl-CH ₂
26.9	Cyclohexyl-CH ₂
26.1	Cyclohexyl-CH ₂

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Assignment
3435, 3350	Strong	N-H stretching (asymmetric and symmetric)
3020	Medium	Aromatic C-H stretching
2925, 2850	Strong	Aliphatic C-H stretching (cyclohexyl)
1620	Strong	N-H bending (scissoring)
1515	Strong	Aromatic C=C stretching
820	Strong	para-disubstituted C-H out-of- plane bending

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
175	100	[M] ⁺ (Molecular Ion)
132	45	[M - C ₃ H ₇] ⁺
117	30	[M - C4H9] ⁺
106	95	[C ₆ H ₅ NHCH ₂] ⁺
93	55	[C ₆ H ₅ NH ₂] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Cyclohexylaniline** (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[1] For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low



natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of solid **4-Cyclohexylaniline** is placed directly onto the diamond crystal of the ATR accessory.[2] The spectrum is acquired over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

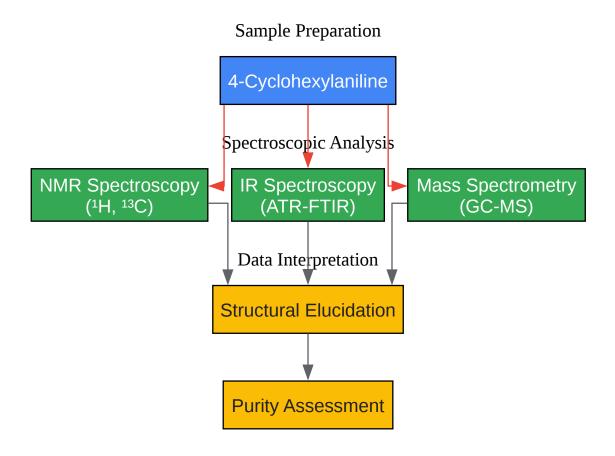
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **4-Cyclohexylaniline** in a volatile organic solvent such as dichloromethane or ethyl acetate is prepared. A 1 μ L aliquot of the solution is injected into the GC-MS system. The gas chromatograph is typically equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature program starts at a low temperature (e.g., 70 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280 °C) to ensure the elution of the compound. Helium is used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[3] The mass spectrum is recorded over a mass range of m/z 40-500.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the spectroscopic analysis of **4-Cyclohexylaniline**.

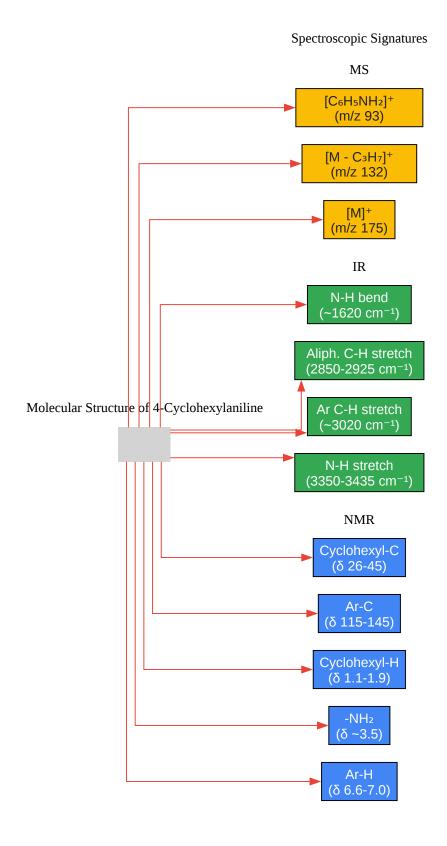




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Caption: Workflow for the spectroscopic characterization of **4-Cyclohexylaniline**.





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Caption: Correlation of molecular structure with key spectroscopic signals.



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